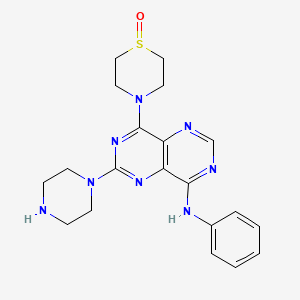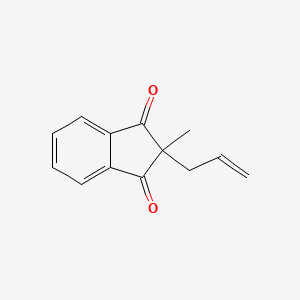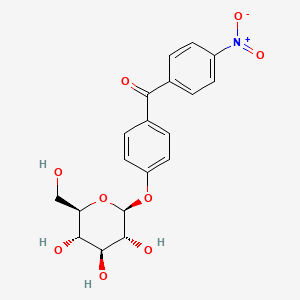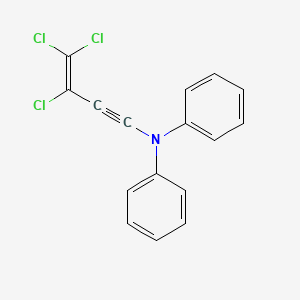
N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline is an organic compound that belongs to the class of anilines. This compound is characterized by the presence of a phenyl group attached to a nitrogen atom, which is further connected to a trichlorobut-3-en-1-yn-1-yl group. The unique structure of this compound makes it an interesting subject for various chemical studies and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with trichlorobut-3-en-1-yn-1-yl chloride in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like dichloromethane at room temperature. The product is then purified through recrystallization or column chromatography .
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydroxide in aqueous or organic solvents.
Major Products
The major products formed from these reactions include quinones, amines, and substituted anilines, depending on the specific reaction conditions and reagents used .
Applications De Recherche Scientifique
N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism of action of N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N-Phenyl-N-(3-chloroprop-2-en-1-yn-1-yl)aniline
- N-Phenyl-N-(3,4-dichlorobut-3-en-1-yn-1-yl)aniline
- N-Phenyl-N-(3,4,4-trifluorobut-3-en-1-yn-1-yl)aniline
Uniqueness
N-Phenyl-N-(3,4,4-trichlorobut-3-en-1-yn-1-yl)aniline is unique due to the presence of three chlorine atoms in its structure, which can significantly influence its chemical reactivity and biological activity. This compound’s distinct electronic and steric properties make it a valuable subject for various chemical and biological studies .
Propriétés
Numéro CAS |
82505-77-9 |
|---|---|
Formule moléculaire |
C16H10Cl3N |
Poids moléculaire |
322.6 g/mol |
Nom IUPAC |
N-phenyl-N-(3,4,4-trichlorobut-3-en-1-ynyl)aniline |
InChI |
InChI=1S/C16H10Cl3N/c17-15(16(18)19)11-12-20(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10H |
Clé InChI |
LFSLDQKQXTYMLR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N(C#CC(=C(Cl)Cl)Cl)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


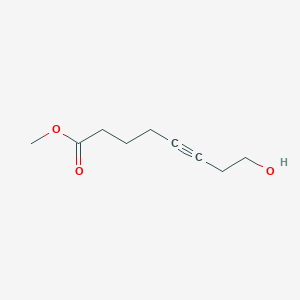

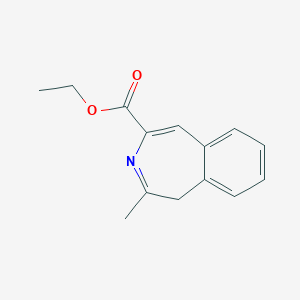
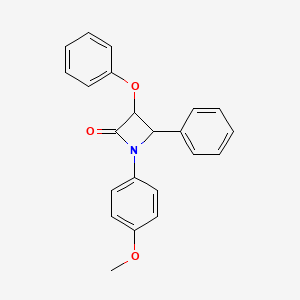
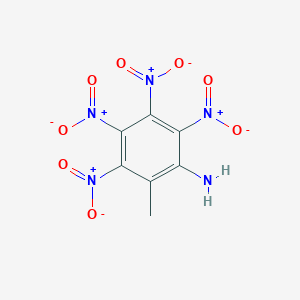
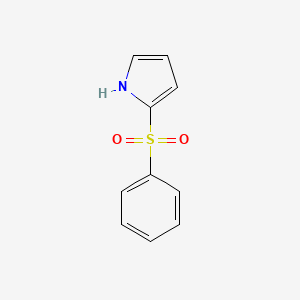
![1,1',1''-[(4-Methylbenzene-1,2,3-triyl)tris(methylene)]tribenzene](/img/structure/B14428412.png)
![N~1~-[2-(Methylsulfanyl)phenyl]ethane-1,2-diamine](/img/structure/B14428429.png)
![3-[3-(2,3-Dihydroxypropylsulfanyl)-2-hydroxypropyl]sulfanylpropane-1,2-diol](/img/structure/B14428431.png)

![Dimethyl {[(diethylcarbamothioyl)sulfanyl]methyl}phosphonate](/img/structure/B14428437.png)
